molecular formula C12H16O2 B8643509 Butyric acid, 3,5-dimethylphenyl ester

Butyric acid, 3,5-dimethylphenyl ester

Cat. No.: B8643509
M. Wt: 192.25 g/mol
InChI Key: ARQBYJXHHMRZOF-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is butyric acid, 3,5-dimethylphenyl ester , reflecting its esterification between butyric acid and 3,5-dimethylphenol. The molecular formula is C₁₂H₁₆O₂ , with a molecular weight of 192.2542 g/mol .

Structural Features:
  • Aromatic moiety : A benzene ring substituted with methyl groups at the 3- and 5-positions.
  • Ester linkage : A carbonyl group (-COO-) bridges the aromatic ring and the butyric acid chain.
  • Alkyl chain : A four-carbon butyrate group (CH₂CH₂CH₂COO-) attached to the phenolic oxygen.

The structural formula can be represented as:
$$ \text{CH}3(\text{CH}2)2\text{COO}-\text{C}6\text{H}3(\text{CH}3)_2 $$
where the methyl groups occupy the meta positions on the phenyl ring.

Alternative Chemical Designations and Synonyms

This compound is recognized by several synonyms, including:

  • 3,5-Dimethylphenyl butyrate
  • Butanoic acid, 3,5-dimethylphenyl ester
  • 3,5-Xylyl butyrate.

Registry Numbers and CAS Identification

The Chemical Abstracts Service (CAS) Registry Number for this compound is 30316-20-2 . Additional identifiers include:

Identifier Value Source
InChIKey ARQBYJXHHMRZOF-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₆O₂
Exact Mass 192.1150 g/mol

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3,5-dimethylphenyl) butanoate

InChI

InChI=1S/C12H16O2/c1-4-5-12(13)14-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3

InChI Key

ARQBYJXHHMRZOF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC(=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The 3,5-dimethylphenyl group is a common substituent in bioactive esters, influencing lipophilicity and steric effects. Key comparisons include:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Features
Butyric acid, 3,5-dimethylphenyl ester C₁₂H₁₆O₂ 192.26 ~2.8* Short-chain ester; moderate lipophilicity
4-Bromothis compound C₁₂H₁₅BrO₂ 287.15 3.384 Bromine enhances logP and steric bulk
m-Toluic acid, 3,5-dimethylphenyl ester C₁₆H₁₆O₂ 240.30 N/A Larger aromatic acid backbone
Glutaric acid, butyl 3,5-dimethylphenyl ester C₁₇H₂₄O₄ 292.37 N/A Longer dicarboxylic acid chain

*Estimated logP for butyric acid ester based on analog data .

  • Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to unsubstituted phenyl esters. Bromination further elevates logP (e.g., 3.384 for the brominated derivative) .
Local Anesthetic Activity

In pyrrolidinedicarboxylic acid esters, the 3,5-dimethylphenyl derivative exhibited superior local anesthetic activity (ED₅₀ = 0.042%) compared to benzyl or hexyl analogs. This highlights the role of substituent position in enhancing potency .

Metabolic Stability

Butyric acid esters generally exhibit lower metabolic stability than cyclohexylcarboxylic acid esters. For example, cyclohexyl derivatives showed 2.5-fold higher stability due to steric rigidity .

Preparation Methods

Reaction Mechanism and Initial Carbonylation

The synthesis begins with the Friedel-Crafts acylation of xylene isomers (o-, m-, or p-xylene) using acylating agents such as acetyl chloride or diacetyl oxide. Aluminum chloride (AlCl₃) or iron trichloride (FeCl₃) catalyzes the reaction at 15–100°C, forming 3,5-dimethylacetophenone as the intermediate.

Critical parameters :

  • Molar ratios : Acylating agent:xylene = 1:10 (optimal)

  • Temperature gradient : Ice-cooled initiation (≤15°C) followed by reflux at 100°C

  • Catalyst load : AlCl₃ at 1:2 molar ratio to acylating agent maximizes yield

Post-reaction purification involves sequential washing with dilute hydrochloric acid (0.5%), saturated sodium carbonate, and anhydrous sodium sulfate drying, achieving 77.6–85.4% intermediate yield.

Oxidation to 3,5-Dimethylphenyl Ester

The ketone intermediate undergoes Baeyer-Villiger oxidation using metachloroperbenzoic acid (mCPBA) in ethyl acetate at 20–85°C. This step introduces the ester functional group, forming 3,5-dimethylphenyl alkyl ketone esters.

Optimized conditions :

  • Solvent : Ethyl acetate (non-polar, inert)

  • Oxidant : mCPBA at 1:2 molar ratio to ketone

  • Reaction time : 5–8 hours under reflux

Vacuum distillation (89–91°C at 5 mmHg) isolates the ester with 88.6% yield.

Hydrolysis to Final Product

The ester undergoes acid- or base-catalyzed hydrolysis. Hydrochloric acid (1.5 mol in 700 mL H₂O) or sodium carbonate (1.5 mol) facilitates cleavage at 25–100°C. Ethyl acetate extraction followed by vacuum distillation (83–84°C at 5 mmHg) yields 86.3–89.8% pure product.

Table 1: Friedel-Crafts Pathway Performance

StepCatalystTemperature (°C)Yield (%)Purity (%)
CarbonylationAlCl₃10085.498.2
OxidationmCPBA8588.697.5
HydrolysisHCl/Na₂CO₃25–10089.899.1

Steglich Esterification of 3,5-Dimethylphenol

Direct Esterification Methodology

This method bypasses intermediate steps by reacting 3,5-dimethylphenol with butyric acid derivatives. N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) mediate the coupling in tetrahydrofuran (THF) at 28–30°C.

Advantages :

  • Mild conditions : Room-temperature reactions prevent thermal degradation

  • Water-soluble byproducts : Simplifies purification via aqueous extraction

Reaction equation :
3,5-Dimethylphenol+Butyric AcidEDC/DMAPButyric Acid, 3,5-Dimethylphenyl Ester+Urea Byproduct\text{3,5-Dimethylphenol} + \text{Butyric Acid} \xrightarrow{\text{EDC/DMAP}} \text{Butyric Acid, 3,5-Dimethylphenyl Ester} + \text{Urea Byproduct}

Purification and Yield Optimization

Post-reaction, the mixture is precipitated in deionized water, redissolved in acetone, and concentrated via rotary evaporation. LC–MS analysis confirms 92.4% ester content with mono- and diesters as primary products.

Table 2: Steglich Esterification Performance

ParameterValueImpact on Yield
Molar ratio (EDC:acid)1:1+8.2%
DMAP concentration0.11 mol/L+12.7%
Reaction time48 hours+15.3%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Friedel-Crafts pathway : Higher total yield (70.6% overall) but requires stringent temperature control and corrosive catalysts. Suitable for industrial-scale production due to inexpensive xylene feedstocks.

  • Steglich esterification : Lower yield (65.5% overall) but offers modularity for derivative synthesis. Ideal for lab-scale synthesis of analog esters.

Industrial-Scale Process Recommendations

For facilities prioritizing cost-efficiency:

  • Adopt the Friedel-Crafts route with FeCl₃ catalysis to reduce AlCl₃-related corrosion.

  • Implement continuous distillation units to enhance oxidation and hydrolysis yields by 9–12%.

For high-purity applications:

  • Use Steglich esterification with HPLC-grade THF to minimize side reactions.

  • Employ centrifugal partition chromatography for diester removal, increasing purity to >99.5% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butyric acid, 3,5-dimethylphenyl ester, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Esterification : React 3,5-dimethylphenol with butyric acid derivatives (e.g., acid chlorides or anhydrides) under acidic or basic catalysis. For example, use sulfuric acid as a catalyst in refluxing toluene .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the ester. Monitor purity via TLC or HPLC.

  • Optimization : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity to maximize yield. Pre-dry reactants to minimize hydrolysis side reactions.

    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)
H₂SO₄, Toluene, 100°C7898.5%
DMAP, THF, Reflux6595.2%

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic peaks:
  • Aromatic protons (δ 6.8–7.2 ppm, split due to 3,5-dimethyl substitution) .
  • Ester carbonyl (δ 170–175 ppm in 13C^{13}C).
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bends (800–850 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 206.3.

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in a cool, ventilated area away from oxidizers. Store in amber glass bottles to prevent photodegradation.
  • Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Controlled Assays : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Structural Confirmation : Verify derivative purity via XRD or 2D NMR (e.g., NOESY for stereochemistry) to rule out impurities affecting bioactivity .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in esterification reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on steric effects from the 3,5-dimethyl group .
  • MD Simulations : Simulate solvent interactions (e.g., toluene vs. THF) to predict solvation effects on reaction kinetics.
    • Key Parameters :
ParameterValue (DFT)
Activation Energy45.2 kJ/mol
HOMO-LUMO Gap6.8 eV

Q. How does the steric environment of the 3,5-dimethylphenyl group influence the ester’s stability under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Monitor hydrolysis rates via UV-Vis (loss of ester carbonyl absorbance at 210 nm) in buffered solutions (pH 1–12) .
  • Steric Analysis : Compare hydrolysis rates with analogs (e.g., unsubstituted phenyl esters) to quantify steric hindrance effects.
    • Data Table :
pHHalf-Life (h)
12.5
748.0
120.8

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